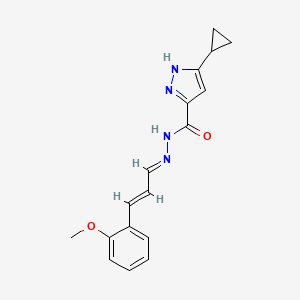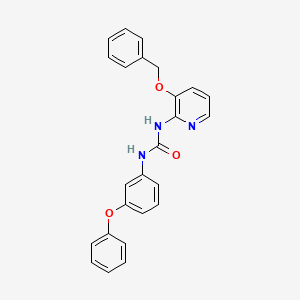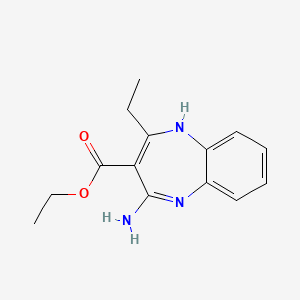
(R)-2-Aminobut-3-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Aminobut-3-enoic acid hydrochloride” likely refers to a compound that contains an amino acid structure (2-Aminobut-3-enoic acid) and is in its hydrochloride form . Amino acids are crucial units of proteins and contain an amino group and a carboxylic group . Hydrochloric acid is a corrosive colorless acid prepared by dissolving gaseous hydrogen chloride in water .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including chiral separation, substitution, and salting reactions . The process usually starts with readily available and cost-effective materials .Molecular Structure Analysis
The “®” in the compound’s name refers to its absolute configuration, which is determined by the Cahn-Ingold-Prelog (CIP) rules . Amino acids can exist as zwitterions at a certain pH value .Chemical Reactions Analysis
Amino acids can act as both an acid and a base . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis
The physicochemical properties of a compound are crucial in defining its quality . These properties include molecular weight, log P (n-Octanol/water partition coefficient), log D7.4 (n-Octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .Aplicaciones Científicas De Investigación
- Aplicación: Estos cristales se utilizan en dispositivos optoelectrónicos y fotónicos debido a su alto umbral de daño, amplio rango de transparencia y alta estabilidad mecánica .
- Aplicación: El ácido hipocloroso (HOCl), derivado de LGHCl, se utiliza para la prevención de infecciones, el cuidado de heridas, la gestión de cicatrices y la modulación inflamatoria en dermatología .
- Evaluación de la Calidad: Las técnicas de caracterización incluyen la difracción de rayos X y la evaluación de la calidad óptica .
Cristales Únicos Ópticamente No Lineales
Dermatología y Cuidado de Heridas
Crecimiento y Caracterización de Cristales
Estudios de Fototoxicidad
Mecanismo De Acción
The mechanism of action of (R)-2-Aminobut-3-enoic acid hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation reaction helps to activate the substrate molecule, allowing it to react with other molecules. Additionally, the compound is believed to act as a nucleophile, meaning it can react with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some effects on enzyme activity. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to reduce the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the breakdown of glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-Aminobut-3-enoic acid hydrochloride has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively inexpensive and widely available. Additionally, it is highly soluble in water, making it easy to work with. However, it is also highly reactive, and it can react with other compounds in the laboratory. Additionally, it is difficult to purify, and it can be contaminated with other compounds.
Direcciones Futuras
There are several potential future directions for (R)-2-Aminobut-3-enoic acid hydrochloride. One potential direction is to explore its potential applications in drug synthesis. Additionally, further research could be done to explore its potential biochemical and physiological effects. Additionally, further studies could be done to explore the mechanism of action of this compound, as well as to develop more efficient methods of synthesis and purification. Finally, further research could be done to explore its potential applications in laboratory experiments.
Métodos De Síntesis
The synthesis of (R)-2-Aminobut-3-enoic acid hydrochloride is a multi-step process. First, the starting material, (R)-2-Aminobut-3-enoic acid, is reacted with hydrogen chloride in the presence of a catalyst, such as zinc chloride. This reaction produces the desired product, this compound. The reaction requires high temperatures and pressures, and the resulting product is usually contaminated with other compounds. The product can be purified by crystallization or chromatography.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-aminobut-3-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXDTSUVOEPFK-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2389703.png)
![3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389705.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)

![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)